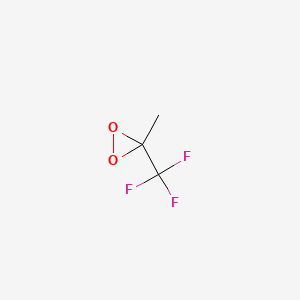

Methyl(trifluoromethyl)dioxirane

Description

Structure

3D Structure

Propriétés

Numéro CAS |

115464-59-0 |

|---|---|

Formule moléculaire |

C3H3F3O2 |

Poids moléculaire |

128.05 g/mol |

Nom IUPAC |

3-methyl-3-(trifluoromethyl)dioxirane |

InChI |

InChI=1S/C3H3F3O2/c1-2(7-8-2)3(4,5)6/h1H3 |

Clé InChI |

NEGUMGNBGIFXAL-UHFFFAOYSA-N |

SMILES |

CC1(OO1)C(F)(F)F |

SMILES canonique |

CC1(OO1)C(F)(F)F |

Autres numéros CAS |

115464-59-0 |

Synonymes |

M(TFM)DO methyl(trifluoromethyl)dioxirane |

Origine du produit |

United States |

Foundational & Exploratory

The Ephemeral Powerhouse: A Technical Guide to Methyl(trifluoromethyl)dioxirane

An In-depth Whitepaper on the Discovery, Synthesis, and Applications of a Supremely Potent Oxidizing Agent

For researchers, scientists, and drug development professionals engaged in the pursuit of complex molecular architectures, the selective oxidation of unactivated C-H bonds remains a formidable challenge. This whitepaper provides a comprehensive technical overview of methyl(trifluoromethyl)dioxirane (TFDO), a remarkably powerful yet selective oxidizing agent that has carved a niche in modern synthetic chemistry. From its discovery and historical development to detailed experimental protocols and a survey of its synthetic applications, this guide offers a core understanding of this potent reagent.

A Brief History: The Genesis of a Super-Oxidant

The story of this compound, also known as TFDO or the "Mello-Curci" reagent, begins in the late 1980s. Building upon the pioneering work on dioxiranes by researchers like Robert W. Murray, the first preparation and characterization of TFDO was reported in 1989. The introduction of a trifluoromethyl group in place of a methyl group, as seen in the more common dimethyldioxirane (B1199080) (DMDO), was a strategic move to create a more electrophilic and, therefore, more reactive oxidizing agent. This electronic perturbation proved to be highly effective, leading to a reagent capable of oxidizing even the most recalcitrant of substrates under remarkably mild conditions. Key contributions from the laboratories of Robert W. Murray, Waldemar Adam, and Ruggero Curci were instrumental in elucidating the synthetic utility and mechanistic pathways of this exceptional oxidant.[1]

Synthesis and Characterization: Taming a Reactive Intermediate

Due to its inherent instability and high reactivity, this compound is not commercially available and must be prepared fresh. The synthesis involves the in situ generation of the dioxirane (B86890) from its corresponding ketone, 1,1,1-trifluoroacetone (B105887), by reaction with a buffered solution of potassium peroxymonosulfate (B1194676) (Oxone®). The volatile TFDO is then typically distilled or swept by a stream of inert gas into a cold trap or directly into a solution of the substrate to be oxidized.

Spectroscopic and Physicochemical Properties

The characterization of this transient species has been accomplished, providing key data for its identification and quantification.

| Property | Value | Reference |

| Molecular Formula | C₃H₃F₃O₂ | [2] |

| Molecular Weight | 128.05 g/mol | [2] |

| ¹⁹F NMR (in CF₃COCH₃, vs. CFCl₃) | δ -75.56 ppm | [3] |

| Appearance | Pale yellow solution | [4] |

Experimental Protocols

Two primary methods for the preparation and use of TFDO are prevalent: the isolation of a solution of the reagent and its in situ generation.

This protocol is adapted from the procedure described by practitioners in the field of C-H oxidation.[4]

Experimental Workflow for TFDO Isolation

Detailed Steps:

-

A 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar and a condenser connected to a receiving flask cooled to -78 °C is charged with a slurry of sodium bicarbonate (26.0 g) in water (26 mL).[4]

-

The flask is cooled in an ice-water bath, and solid Oxone® (48 g) is added to the vigorously stirred slurry over 1-2 minutes.[4] Significant CO₂ evolution will be observed.

-

After 2 minutes, a pre-cooled (-20 °C) addition funnel is charged with 1,1,1-trifluoroacetone (24.0 mL) and this is added to the reaction mixture within approximately 10 seconds.[4]

-

A pale yellow solution of this compound in trifluoroacetone is collected in the -78 °C receiving flask.[4]

-

After 20 minutes, the collection is complete. The concentration of the TFDO solution, typically in the range of 0.4 to 0.6 M, is determined by iodometric titration. The yield is generally around 2.0 ± 0.5% relative to the starting trifluoroacetone.[4] The solution should be stored at low temperature (-80 °C) and protected from light.[4]

For many applications, the in situ generation of TFDO is a more convenient and safer alternative to handling the isolated reagent. This method avoids the need for the specialized distillation setup.

Experimental Workflow for In Situ TFDO Generation

Reactivity and Synthetic Applications

The enhanced electrophilicity of the peroxidic oxygen in TFDO, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group, translates into extraordinary reactivity. It is estimated to be several hundred to over 7,000 times more reactive than its dimethyl counterpart, DMDO, depending on the substrate.[5][6] This heightened reactivity allows for the oxidation of a wide range of functional groups, often with exceptional chemo-, regio-, and stereoselectivity.

Oxidation of Unactivated C-H Bonds

The direct hydroxylation of alkanes is a hallmark of TFDO's synthetic utility. It displays a strong preference for the oxidation of tertiary C-H bonds over secondary, and primary C-H bonds are generally unreactive.

| Substrate | Product(s) | Yield (%) | Reference |

| Adamantane | 1-Adamantanol | >95 | [5] |

| Cyclohexane | Cyclohexanol, Cyclohexanone | - | [5] |

| cis-Decalin | cis-9-Decalol | >98 | [5] |

| trans-Decalin | trans-9-Decalol | >98 | [5] |

Epoxidation of Alkenes

TFDO is a highly efficient reagent for the epoxidation of both electron-rich and electron-deficient alkenes. The reactions are typically fast and proceed with high yields.

| Substrate | Product | Yield (%) | Reference |

| trans-Stilbene | trans-Stilbene oxide | >99 | [7] |

| 1-Octene | 1,2-Epoxyoctane | >99 | [7] |

| Methyl methacrylate | Methyl 2-methyl-oxirane-2-carboxylate | >99 | [7] |

Oxidation of Heteroatoms

TFDO readily oxidizes various heteroatoms, including nitrogen in amines and sulfur in sulfides. The reaction conditions can often be tuned to achieve selective oxidation to the desired oxidation state (e.g., sulfoxide (B87167) vs. sulfone).

Safety Considerations

This compound is a powerful oxidant and a peroxide. As with all peroxides, it should be handled with extreme care. Reactions should be conducted behind a safety shield in a well-ventilated fume hood. The use of metal spatulas or other metal implements should be avoided. Solutions of TFDO should be kept cold and protected from light to prevent decomposition, which can be vigorous.

Conclusion

This compound stands as a testament to the power of rational reagent design in synthetic chemistry. Its exceptional reactivity and selectivity have enabled chemists to forge new pathways to complex molecules, particularly through the challenging oxidation of unactivated C-H bonds. While its preparation requires care, the synthetic advantages it offers make it an invaluable tool for the modern organic chemist. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this remarkable reagent in their own endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H3F3O2 | CID 11051663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Open Flask: TFDO Synthesis Procedure [openflask.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

Methyl(trifluoromethyl)dioxirane: A Comprehensive Technical Guide to Synthesis and Isolation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, isolation, and characterization of methyl(trifluoromethyl)dioxirane (TFDO), a powerful and highly reactive oxidizing agent. Its exceptional reactivity, surpassing that of the more common dimethyldioxirane (B1199080) (DMDO), makes it a valuable tool for challenging oxidations in organic synthesis, including the functionalization of unactivated C-H bonds.[1] However, its inherent instability necessitates careful and precise handling. This document outlines detailed experimental protocols, presents key quantitative data, and offers visualizations of the synthetic and isolation workflows.

Overview and Properties

This compound, with the chemical formula C₃H₃F₃O₂, is a cyclic peroxide that belongs to the dioxirane (B86890) class of compounds.[2] The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances its electrophilicity and, consequently, its oxidizing power.[1][3] It is not commercially available and must be prepared fresh for use.[4] TFDO is typically generated from the reaction of 1,1,1-trifluoroacetone (B105887) with potassium peroxomonosulfate (Oxone®).[3] Due to its volatility and potential for explosive decomposition, it is often generated and used in situ or prepared as a dilute solution in trifluoroacetone for immediate use.[4][5]

Safety Precautions: Dioxiranes are energetic molecules and should be treated as potentially explosive peroxides. All operations should be conducted in a well-ventilated fume hood, behind a blast shield. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Glassware should be carefully cleaned to remove any trace metal contaminants, which can catalyze decomposition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Synthesis and Yield Data

| Parameter | Value | Reference |

| Typical Yield | 2.0 ± 0.5% | [6] |

| Solution Concentration | 0.4 - 0.6 M (in trifluoroacetone) | [6] |

| Volume Collected | 4 - 7 mL | [6] |

Table 2: Spectroscopic Characterization Data

| Technique | Solvent / Reference | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment / Coupling Constants |

| ¹H NMR | CF₃COCH₃ / TMS | 1.98 (s) | CH₃ |

| ¹³C NMR | CF₃COCH₃ | 19.3 (q) | CH₃, ¹J(C,H) = 131 Hz |

| 97.4 (q) | C-CF₃, ²J(C,F) = 33 Hz | ||

| 122.4 (q) | CF₃, ¹J(C,F) = 289 Hz | ||

| ¹⁹F NMR | CF₃COCH₃ / CFCl₃ | -75.56 (s) | CF₃ |

| IR | CF₃COCH₃ | 1211, 1188, 1011, 933, 811, 600 | Fingerprint Region |

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis and isolation of a this compound solution.

Synthesis and Isolation of TFDO Solution

This protocol describes the preparation of a solution of TFDO in trifluoroacetone via distillation from the reaction mixture.

Materials and Equipment:

-

500-mL three-necked, round-bottomed flask

-

Large magnetic stir bar and a powerful stir plate

-

Condenser

-

25 or 50-mL receiving flask

-

Liquid addition funnel

-

Ice-water bath

-

Dry ice/acetone bath (-78 °C)

-

Hose connector for pressure release

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (potassium peroxomonosulfate)

-

1,1,1-Trifluoroacetone

-

Deionized water

-

0.1 M EDTA solution for glassware washing

Procedure:

-

Glassware Preparation: To prevent decomposition by trace metals, wash all glassware with a 0.1 M EDTA solution and then rinse thoroughly with deionized water before drying.[6]

-

Reaction Setup: Assemble the 500-mL three-necked flask with a large stir bar, the condenser, and a stopper for the third neck. Attach the receiving flask to the bottom of the condenser and place it in a dry ice/acetone bath cooled to -78 °C. A hose connector should be placed between the condenser and the receiving flask to allow for pressure release.[6]

-

Reagent Charging: Cool the three-necked flask in an ice-water bath. Charge the flask with a slurry of sodium bicarbonate (26.0 g) in water (26 mL).[6]

-

Oxone® Addition: With vigorous stirring, add solid Oxone® (48 g) to the sodium bicarbonate slurry over 1-2 minutes. Significant CO₂ evolution will occur.[6]

-

Trifluoroacetone Addition: After 2 minutes, place a pre-cooled (-20 °C) liquid addition funnel on the flask and quickly charge it with trifluoroacetone (24.0 mL). Add the trifluoroacetone to the reaction mixture all at once (within ~10 seconds).[6]

-

Distillation and Collection: A pale yellow solution of TFDO in trifluoroacetone will begin to distill and collect in the receiving flask cooled at -78 °C. Continue the reaction and collection for 20 minutes.[6]

-

Storage: After 20 minutes, tightly cap the receiving flask. Protect the solution from light by wrapping the flask in aluminum foil and store it at -80 °C. The reagent can be stored for several months under these conditions without a significant drop in concentration.[6]

Determination of TFDO Concentration (Iodometric Titration)

The concentration of the TFDO solution is determined by reacting an aliquot with excess potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.[6]

Procedure:

-

In a small flask, prepare a solution of 0.5 mL of water, 1.5 mL of glacial acetic acid, and 0.25 mL of a saturated potassium iodide (KI) solution.

-

Cool this solution to -78 °C.

-

Carefully add a precise volume (e.g., 0.100 mL) of the cold TFDO solution to the KI solution. The solution will turn dark brown due to the formation of iodine (I₂).

-

Titrate the liberated iodine with a freshly standardized 0.05 N sodium thiosulfate (Na₂S₂O₃) solution until the color disappears.

-

Calculate the molarity of the TFDO solution based on the stoichiometry of the reaction (1 mole of TFDO oxidizes 2 moles of I⁻ to I₂).

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Synthesis Reaction Pathway

Experimental Workflow for Synthesis and Isolation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C3H3F3O2 | CID 11051663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. epdf.pub [epdf.pub]

- 6. Oxidation of Peptides by this compound: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl(trifluoromethyl)dioxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl(trifluoromethyl)dioxirane (TFDO) is a powerful and highly reactive oxidizing agent utilized in a variety of chemical transformations. Its efficacy in oxidation reactions, including the challenging C-H bond activation, stems from its strained three-membered ring structure incorporating a peroxide bond. A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application in complex chemical synthesis, including in the field of drug development. This technical guide provides a comprehensive overview of the spectroscopic characteristics of TFDO, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthesis pathway.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is essential for the identification and purity assessment of this highly reactive reagent.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 1H | CDCl3 | 1.95 | s | - | -CH3 |

| 13C | CDCl3 | 19.8 | q | 1.5 | -CH3 |

| 93.5 | q | 33.0 | >C(O)O | ||

| 118.9 | q | 278.0 | -CF3 | ||

| 19F | CDCl3 | -81.2 | s | - | -CF3 |

s = singlet, q = quartet

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm-1) | Assignment |

| 1280 | C-F stretch |

| 1180 | C-F stretch |

| 1020 | O-O stretch / C-O stretch |

| 980 | C-C stretch / CH3 rock |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Solvent | λmax [nm] | Molar Absorptivity (ε) [M-1cm-1] |

| CH2Cl2 | 342 | ~10 |

Table 4: Mass Spectrometry (MS) Data

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This compound is synthesized from 1,1,1-trifluoroacetone (B105887) and a monopersulfate compound, such as potassium peroxymonosulfate (B1194676) (Oxone®). The following protocol is adapted from the literature.

Materials:

-

1,1,1-Trifluoroacetone

-

Potassium peroxymonosulfate (Oxone®)

-

Sodium bicarbonate (NaHCO3)

-

Distilled water

-

Dry ice/acetone bath

-

Three-necked round-bottom flask

-

Condenser

-

Receiving flask

Procedure:

-

A solution of sodium bicarbonate in water is prepared in a three-necked round-bottom flask, cooled in an ice-water bath.

-

Oxone® is added to the stirred bicarbonate solution.

-

1,1,1-Trifluoroacetone is added to the mixture.

-

The volatile this compound is co-distilled with the excess trifluoroacetone under reduced pressure.

-

The distillate, a pale-yellow solution of TFDO in trifluoroacetone, is collected in a receiving flask cooled to -78 °C using a dry ice/acetone bath.

-

The concentration of the TFDO solution can be determined by iodometric titration.

Safety Note: Dioxiranes are peroxides and can be explosive. All operations should be carried out behind a safety shield in a well-ventilated fume hood.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: A dilute solution of freshly prepared this compound in a deuterated solvent (e.g., CDCl3) is prepared at low temperature (-20 to -40 °C) to minimize decomposition.

-

Data Acquisition: 1H, 13C, and 19F NMR spectra are acquired at low temperature. For 13C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard. 19F NMR spectra are typically referenced to an external standard like CFCl3.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the cold TFDO solution in trifluoroacetone is prepared between two cooled KBr or NaCl plates. Alternatively, a gas-phase spectrum can be obtained by carefully evaporating the sample into an IR gas cell.

-

Data Acquisition: The spectrum is recorded, and a background spectrum of the solvent (trifluoroacetone) and the plates is subtracted to obtain the spectrum of TFDO.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of TFDO in a UV-transparent solvent (e.g., dichloromethane) is prepared in a quartz cuvette. The solution and cuvette should be pre-cooled.

-

Data Acquisition: The absorbance spectrum is recorded over the desired wavelength range (e.g., 200-600 nm). A reference cuvette containing the pure solvent is used to correct for solvent absorption.

Synthesis Pathway of this compound

The synthesis of this compound proceeds through the reaction of a ketone with a peroxy acid, in this case, formed in situ from Oxone®.

Caption: Synthesis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is critical for its effective use in research and development. The inherent instability of this reagent necessitates careful handling and analysis, and the data and protocols presented herein are intended to support these efforts.

The Unprecedented Reactivity of Methyl(trifluoromethyl)dioxirane: A Computational Deep Dive

For Immediate Release

A comprehensive analysis of computational studies on Methyl(trifluoromethyl)dioxirane (TFDO) reveals its exceptional reactivity and selectivity as an oxidizing agent. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the electronic and structural factors governing TFDO's oxidative power, supported by quantitative data, detailed methodologies, and visual representations of reaction pathways.

This compound, a fluorinated analog of dimethyldioxirane (B1199080) (DMDO), exhibits significantly enhanced reactivity, making it a potent reagent for a wide range of organic transformations.[1] The presence of the electron-withdrawing trifluoromethyl group is a key contributor to this heightened reactivity.[2] Computational studies, primarily employing Density Functional Theory (DFT) and multiconfigurational methods like CASPT2, have been instrumental in elucidating the mechanisms of TFDO-mediated oxidations.[3][4]

Core Reactivity and Mechanistic Insights

TFDO's reactivity stems from its strained three-membered ring and the electrophilic nature of the peroxide oxygen atoms.[1] Computational models consistently show that TFDO is a more powerful oxidant than DMDO, with calculated activation barriers for reactions like epoxidation being significantly lower.[2][5] For instance, the average difference in activation energy (ΔΔE‡) for epoxidation reactions between TFDO and DMDO is approximately 7.5 kcal/mol, which is attributed to the inductive effect of the CF₃ group and the higher strain energy of the TFDO ring.[2][5]

C-H Bond Oxidation

A significant application of TFDO is the selective oxidation of unactivated C-H bonds, a challenging transformation in organic synthesis.[3] Computational studies have been pivotal in understanding the mechanism and selectivity of these reactions. The prevailing mechanism involves a concerted but highly asynchronous transition state with considerable diradical character.[6] The reaction proceeds via a transition state leading to either a concerted oxygen insertion or the formation of a radical pair, which can then rebound to form the hydroxylated product, explaining the observed retention of stereochemistry.[3][4][6]

Several factors influence the site- and stereo-selectivity of C-H oxidation by TFDO:

-

Strain Release: In the oxidation of substituted cyclohexanes and decalins, the release of 1,3-diaxial strain in the transition state contributes significantly to the selectivity for certain C-H bonds.[3][4] A flattening of the carbon atom undergoing oxidation in the transition state alleviates this strain, thereby lowering the activation energy.[3]

-

Steric Effects: The steric environment around the C-H bond plays a crucial role in determining the accessibility of the oxidant.

-

Inductive Effects: Electron-donating groups in the vicinity of a C-H bond can enhance its reactivity towards the electrophilic TFDO.

dot

Caption: Generalized pathway for C-H oxidation by TFDO.

Epoxidation of Alkenes

TFDO is a highly efficient reagent for the epoxidation of a wide range of alkenes, including electron-deficient ones.[7] Computational studies have confirmed a concerted mechanism for this reaction. The enhanced reactivity of TFDO compared to DMDO in epoxidations is well-documented, with a rate increase of approximately 10⁵.[2][5]

dot```dot graph Epoxidation_Workflow { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12, margin=0.1]; edge [fontname="Arial", fontsize=10];

Substrate [label="Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="TFDO", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Spiro Transition State", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Epoxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Ketone", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Substrate -> TransitionState; Reagent -> TransitionState; TransitionState -> Product; TransitionState -> Byproduct; }

Caption: Logical flow of computational method selection.

Experimental Protocols

Computational findings are often validated by experimental data. The following outlines a general experimental protocol for TFDO-mediated oxidations.

-

Preparation of TFDO: Solutions of TFDO are typically prepared by the oxidation of 1,1,1-trifluoroacetone (B105887) with potassium peroxymonosulfate (B1194676) (Oxone®). The resulting ketone-free solution in a suitable solvent (e.g., CH₂Cl₂ or acetone) is used for the oxidation reactions.

-

Oxidation Reaction: The substrate is dissolved in an appropriate solvent and cooled to the desired temperature (often 0 °C or lower). The TFDO solution is then added dropwise to the substrate solution.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

Purification and Characterization: The crude product is purified by column chromatography or other suitable methods. The structure and purity of the final product are confirmed by spectroscopic techniques (NMR, IR, Mass Spectrometry).

Conclusion

Computational studies have provided invaluable insights into the reactivity and selectivity of this compound. The combination of DFT and multiconfigurational methods has allowed for a detailed understanding of the mechanisms of various oxidation reactions. This knowledge is crucial for the rational design of new synthetic strategies and the development of novel pharmaceuticals. The continued synergy between computational and experimental chemistry will undoubtedly lead to further advancements in the application of this powerful oxidizing agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of Methyl(trifluoromethyl)dioxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(trifluoromethyl)dioxirane (TFDO) is a powerful and highly reactive oxidizing agent belonging to the dioxirane (B86890) family of three-membered cyclic peroxides. The presence of a strong electron-withdrawing trifluoromethyl group significantly enhances its electrophilicity, making it a much more potent oxidant than its well-known analogue, dimethyldioxirane (B1199080) (DMDO).[1][2] This heightened reactivity allows for the oxidation of a wide range of organic substrates, including unactivated C-H bonds, under remarkably mild and neutral conditions.[3][4] Its utility in complex molecule synthesis, particularly in late-stage functionalization, has positioned it as a valuable tool for researchers in organic synthesis and drug development. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its preparation and use, and visualizations of key reaction pathways and experimental setups.

Physical and Chemical Properties

Due to its high reactivity and inherent instability, comprehensive experimental data on the physical properties of isolated this compound is scarce in publicly available literature. The compound is typically prepared and used in situ or as a dilute solution.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃O₂ | [5][6][7] |

| Molecular Weight | 128.05 g/mol | [5] |

| Appearance | Typically used as a pale yellow solution in trifluoroacetone or other solvents. | |

| Boiling Point | Not reported (highly volatile and unstable) | [6] |

| Density | Not reported | [6] |

| Solubility | Soluble in common organic solvents like acetone, dichloromethane. |

Spectroscopic Data

| Data Type | Observed Features/Values | Source |

| ¹H NMR | A singlet corresponding to the methyl protons is expected. The exact chemical shift is not consistently reported in the literature. | |

| ¹³C NMR | Resonances for the methyl carbon, the quaternary carbon of the dioxirane ring, and the trifluoromethyl carbon are expected. | |

| ¹⁹F NMR | A singlet for the trifluoromethyl group is anticipated. The chemical shift would be in the typical range for a CF₃ group attached to a quaternary carbon. | |

| IR Spectroscopy | Characteristic stretches for C-F and the strained O-O bond of the dioxirane ring would be expected. | |

| Mass Spectrometry | The molecular ion peak (m/z = 128.0085) would be a key feature. | [5] |

Chemical Properties and Reactivity

This compound is a highly electrophilic oxidizing agent, capable of inserting an oxygen atom into a wide variety of organic functional groups. Its reactivity is significantly greater than that of dimethyldioxirane.[1]

Key chemical properties include:

-

High Reactivity: The strained three-membered ring and the electron-withdrawing trifluoromethyl group contribute to its high reactivity.

-

Electrophilicity: It acts as an electrophilic "oxenoid" reagent, transferring an oxygen atom to electron-rich centers.

-

Mild Reaction Conditions: Oxidations are typically carried out at low temperatures (0 °C to room temperature) and under neutral pH.[3]

-

Selectivity: It exhibits remarkable chemo-, regio-, and stereoselectivity in its oxidation reactions.

Reactivity with Various Functional Groups

-

Alkanes (C-H Oxidation): One of the most notable features of this compound is its ability to oxidize unactivated C-H bonds to alcohols, which can be further oxidized to ketones. The general order of reactivity for C-H bonds is tertiary > secondary > primary.

-

Alkenes (Epoxidation): It readily epoxidizes alkenes with high stereospecificity, where the stereochemistry of the alkene is retained in the epoxide product.

-

Sulfides and Amines: Heteroatoms with lone pairs, such as sulfur in sulfides and nitrogen in amines, are readily oxidized to their corresponding sulfoxides/sulfones and N-oxides, respectively.

-

Peptides: The oxidation of peptides with this compound shows a dependence on the protecting group. Boc-protected peptides tend to undergo N-hydroxylation, while acetyl-protected peptides favor side-chain hydroxylation.[3]

Experimental Protocols

Caution: this compound is a potent and potentially explosive oxidant. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (safety glasses, lab coat, and gloves).

Protocol 1: In-situ Generation and Oxidation of an Alkane

This protocol is adapted from a procedure for the oxidation of adamantane.

Materials:

-

Adamantane

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Three-necked round-bottom flask

-

Stir bar

-

Addition funnel

-

Condenser

-

Receiving flask cooled to -78 °C (dry ice/acetone bath)

Procedure:

-

In a three-necked round-bottom flask equipped with a stir bar, add a solution of the alkane substrate (e.g., adamantane) in dichloromethane.

-

In a separate flask, prepare a biphasic mixture by dissolving sodium bicarbonate in water and then adding 1,1,1-trifluoroacetone.

-

Cool the substrate solution to the desired reaction temperature (typically 0 °C or lower).

-

Slowly add a solution of Oxone® in water to the vigorously stirred biphasic mixture containing 1,1,1-trifluoroacetone.

-

The gaseous this compound generated in situ is carried by a stream of inert gas (e.g., nitrogen) through a tube and bubbled into the cooled substrate solution.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol 2: Preparation of a Solution of this compound

This protocol describes the preparation of a solution of the oxidant for subsequent use.

Materials:

-

1,1,1-Trifluoroacetone

-

Sodium bicarbonate (NaHCO₃)

-

Oxone®

-

Water (deionized)

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Apparatus as described in Protocol 1

Procedure:

-

Set up the reaction apparatus with a receiving flask cooled to -78 °C to collect the distillate.

-

In the three-necked flask, prepare a slurry of sodium bicarbonate in water.

-

To the vigorously stirred slurry, add Oxone® in portions.

-

After the addition of Oxone® is complete, add 1,1,1-trifluoroacetone dropwise via an addition funnel.

-

A volatile mixture containing this compound, unreacted 1,1,1-trifluoroacetone, and the desired solvent is co-distilled under a gentle stream of nitrogen and collected in the cooled receiving flask.

-

The concentration of the this compound solution can be determined by iodometric titration before use.

Visualizations

Experimental Workflow for In-situ Generation and Oxidation

Caption: Workflow for the in-situ generation of TFDO and subsequent oxidation of a substrate.

General Mechanism of C-H Bond Oxidation

Caption: Concerted "oxenoid" mechanism for the oxidation of a C-H bond by TFDO.

Reactivity of this compound with Different Functional Groups

Caption: Reactivity of TFDO towards various common organic functional groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethyldioxirane - Wikipedia [en.wikipedia.org]

- 3. Oxidation of Peptides by this compound: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H3F3O2 | CID 11051663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound [drugfuture.com]

reaction mechanism of Methyl(trifluoromethyl)dioxirane oxidation

An In-depth Technical Guide to the Reaction Mechanism of Methyl(trifluoromethyl)dioxirane Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TFDO) has emerged as a supremely powerful and selective oxidizing agent in modern organic synthesis. Its high reactivity, attributed to the electron-withdrawing trifluoromethyl group and the strained three-membered ring, allows for the oxidation of a wide range of substrates, including unactivated C-H bonds, under remarkably mild conditions.[1][2][3] This guide provides a comprehensive overview of the reaction mechanisms of TFDO-mediated oxidations, focusing on the core pathways for the functionalization of alkanes, alkenes, and heteroatoms. It synthesizes findings from computational and experimental studies to elucidate the nature of the transition states and the factors governing selectivity. Detailed experimental protocols for the preparation and application of TFDO are provided, alongside tabulated quantitative data for key transformations. Furthermore, the strategic importance of TFDO in the context of drug development, particularly for late-stage functionalization, is discussed.

Introduction to this compound (TFDO)

This compound, often abbreviated as TFDO, is a small, three-membered cyclic peroxide.[3] The presence of a potent electron-withdrawing trifluoromethyl group significantly enhances its electrophilicity and, consequently, its oxidative power, making it approximately 600 times more reactive than its well-known counterpart, dimethyldioxirane (B1199080) (DMDO).[2][3] This heightened reactivity enables TFDO to perform challenging oxidations, such as the direct hydroxylation of unactivated alkanes, with exceptional efficiency and control.[4][5] It operates under neutral pH and sub-ambient temperatures, offering a mild alternative to many traditional metal-based oxidants.[3] Its versatility extends to the epoxidation of alkenes, oxidation of alcohols, and the oxyfunctionalization of heteroatoms, making it a valuable tool in synthetic chemistry.[3][6][7]

Core Reaction Mechanisms

The precise mechanism of dioxirane (B86890) oxidation has been a subject of extensive investigation, with a central debate between a concerted oxygen insertion and a stepwise radical pathway.[8][9] A consensus is forming around a model that incorporates features of both, supported by a wealth of computational (DFT and CASPT2) and experimental data.[8][10][11]

Oxidation of Alkanes: C-H Bond Hydroxylation

The ability of TFDO to hydroxylate saturated C-H bonds with high selectivity and retention of stereochemistry is one of its most remarkable features.[6][8]

-

Mechanism: The reaction is now widely understood to proceed via a pathway with significant diradical character, often described as an "oxygen rebound" mechanism.[8][9] The reaction is initiated by the homolysis of the weak O-O bond in the dioxirane upon interaction with the C-H bond, leading to a transition state that resembles a substrate radical and a dioxirane-derived diradical.[8] This is followed by a rapid "rebound" of the hydroxyl group from the resulting trifluoroacetone-oxygen adduct to the substrate radical within a solvent cage, which accounts for the observed retention of configuration at chiral centers.[8][10][11]

-

Reactivity and Selectivity: The oxidation of C-H bonds by TFDO is a highly electrophilic process.[3][12] The inherent reactivity follows the order of C-H bond strength and accessibility: tertiary > secondary > primary.[6] Selectivity is governed by a combination of factors:

-

Electronic Effects: Electron-rich C-H bonds are more susceptible to oxidation.

-

Steric Effects: Less hindered C-H bonds are generally favored.

-

Stereoelectronic Effects: In cyclic systems, factors like the release of 1,3-diaxial strain in the transition state can significantly influence site selectivity, sometimes favoring the oxidation of sterically hindered axial C-H bonds.[8][10][11]

-

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. Open Flask: TFDO Synthesis Procedure [openflask.blogspot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enhanced reactivity in dioxirane C-H oxidations via strain release: a computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

stability and storage of Methyl(trifluoromethyl)dioxirane solutions

An In-depth Technical Guide to the Stability and Storage of Methyl(trifluoromethyl)dioxirane (TFDO) Solutions

For Researchers, Scientists, and Drug Development Professionals

This compound (TFDO) is a powerful and versatile oxidizing agent utilized in a wide array of organic synthesis applications, from the oxyfunctionalization of unactivated C-H bonds to the epoxidation of olefins.[1][2] Its high reactivity, however, necessitates a thorough understanding of its stability and the implementation of stringent storage and handling protocols to ensure both safety and reagent efficacy. This guide provides a comprehensive overview of the factors influencing the stability of TFDO solutions, detailed experimental protocols for its preparation and analysis, and best practices for its storage.

Stability of this compound Solutions

TFDO is known to be an unstable and volatile peroxide that must be freshly prepared for experiments.[3] Its stability is highly dependent on storage temperature, exposure to light, and the presence of contaminants, particularly trace metals.

Key Factors Influencing Stability

-

Temperature: Temperature is the most critical factor. TFDO solutions exhibit significantly extended stability at low temperatures. It is reported that solutions of TFDO in trifluoroacetone can be stored at -80 °C for several months without a noticeable drop in concentration.[4] General safety guidelines recommend storing in a cool, well-ventilated place, away from heat and sources of ignition.[5]

-

Light: The receiving flask for TFDO should be wrapped in aluminum foil to protect the solution from light, suggesting that it is light-sensitive.[4]

-

Contaminants: Trace metal contaminants can catalyze the decomposition of peroxides. It is a critical preparatory step to wash all glassware with a 0.1M EDTA solution to chelate and remove any trace metals.[4]

-

Solvent: TFDO is typically generated and stored as a dilute solution in its parent ketone, 1,1,1-trifluoroacetone (B105887).[2][4] It can also be used in solvents like methylene (B1212753) chloride (CH₂Cl₂) for subsequent reactions.[6][7]

Quantitative Stability Data

While detailed kinetic studies on TFDO decomposition under various conditions are not extensively published in the provided literature, the following table summarizes the available storage information.

| Solvent | Concentration | Temperature | Storage Duration | Observed Stability | Source |

| 1,1,1-Trifluoroacetone | 0.4 - 0.6 M | -80 °C | Several months | No drop in concentration | [4] |

| 1,1,1-Trifluoroacetone | Not specified | -20 °C | Not specified | Recommended for short-term storage during preparation | [4] |

| Methylene Chloride | Not specified | 0 °C | 4 hours (reaction time) | Sufficiently stable for reaction | [6] |

Experimental Protocols

Accurate preparation and concentration determination are paramount for the successful use of TFDO.

Protocol for the Synthesis of this compound

This protocol is adapted from a published procedure and is intended for the generation of a TFDO solution in 1,1,1-trifluoroacetone.[4]

Safety Precaution: The preparation of dioxiranes carries a risk of explosion. A blast shield must be used, and the procedure should be performed in a well-ventilated fume hood.[3] TFDO is a strong and volatile oxidant; avoid inhalation and skin contact.[2][3]

Materials:

-

500-mL three-necked, round-bottomed flask

-

Large stir bar

-

Condenser

-

25 or 50-mL receiving flask

-

Ice-water bath and a -78 °C bath (dry ice/acetone)

-

Pre-cooled (-20 °C) liquid addition funnel

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

1,1,1-Trifluoroacetone

-

Deionized water

-

0.1 M EDTA solution for cleaning glassware

Procedure:

-

Glassware Preparation: Thoroughly wash all glassware with a 0.1 M EDTA solution to remove trace metal contaminants, followed by rinsing with deionized water and drying.[4]

-

Apparatus Setup: Equip the 500-mL three-necked flask with a large stir bar and place it in an ice-water bath. Attach the condenser to the central neck. Connect the condenser outlet to the receiving flask, which is cooled to -78 °C. Ensure a hose connector is placed between the condenser and the receiving flask to allow for pressure release.[4]

-

Reagent Preparation: In the cooled three-necked flask, prepare a vigorously stirred slurry of NaHCO₃ (26.0 g) in water (26 mL).[4]

-

Oxone® Addition: Carefully add solid Oxone® (48 g) to the slurry over 1-2 minutes. Significant CO₂ evolution will occur.[4]

-

Trifluoroacetone Addition: After 2 minutes, place the pre-cooled (-20 °C) liquid addition funnel on the flask and quickly charge it with 1,1,1-trifluoroacetone (24.0 mL). Add the trifluoroacetone to the reaction mixture within approximately 10 seconds.[4]

-

Distillation and Collection: A pale yellow solution of TFDO in trifluoroacetone will begin to co-distill and collect in the -78 °C receiving flask.[4]

-

Completion: After 20 minutes, tightly close the receiving flask with a plastic stopper, wrap it in aluminum foil to protect it from light, and immediately transfer it to a -80 °C freezer for storage.[4]

Protocol for Determining TFDO Concentration via Iodometric Titration

This method determines the concentration of the active oxidant in the prepared solution.[4]

Materials:

-

TFDO solution in trifluoroacetone

-

Glacial acetic acid

-

Saturated potassium iodide (KI) solution

-

Deionized water

-

Freshly standardized ~0.05 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Starch indicator (optional, but recommended)

Procedure:

-

Sample Preparation: In a suitable flask, combine 1.5 mL of glacial acetic acid, 0.5 mL of deionized water, and 0.25 mL of a saturated KI solution.

-

TFDO Addition: Cool the flask to -78 °C. Carefully add a precise volume (e.g., 0.100 mL) of the cold TFDO solution to the titration flask.

-

Titration: Immediately titrate the liberated iodine with a freshly standardized ~0.05 N Na₂S₂O₃ solution. The endpoint is the disappearance of the yellow/brown iodine color. A starch indicator can be added near the endpoint, which will turn blue in the presence of iodine and become colorless at the endpoint.

-

Calculation: The concentration of TFDO is calculated based on the stoichiometry of the reaction with iodide and the volume of thiosulfate titrant used.

Visualized Workflows

Logical Workflow for Safe Handling and Storage

Caption: Workflow for the safe preparation, analysis, and storage of TFDO solutions.

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for conducting a stability study of TFDO solutions.

Summary and Recommendations

The high reactivity of this compound makes it an invaluable tool in synthesis, but this reactivity is intrinsically linked to its instability. To ensure reproducible results and safe laboratory practice, the following points are critical:

-

Always Prepare Fresh: Dioxirane reagents are unstable and should be freshly prepared for each experiment or batch of experiments.[3]

-

Prioritize Low Temperature: The primary method for preserving TFDO solutions is storage at -80 °C.[4]

-

Prevent Contamination: Meticulous cleaning of glassware with a chelating agent like EDTA is essential to prevent catalytic decomposition by metal ions.[4]

-

Protect from Light: TFDO solutions should be stored in containers shielded from light.[4]

-

Quantify Before Use: Always determine the precise concentration of the TFDO solution by titration before use in a reaction to ensure accurate stoichiometry.[4]

By adhering to these guidelines, researchers can safely and effectively harness the synthetic power of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Open Flask: TFDO Synthesis Procedure [openflask.blogspot.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. Oxidation of Peptides by this compound: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Theoretical Calculations of Methyl(trifluoromethyl)dioxirane Transition States: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl(trifluoromethyl)dioxirane (TFDO) is a powerful and selective oxidizing agent capable of functionalizing unactivated C-H bonds and epoxidizing alkenes under mild conditions.[1][2] Its high reactivity, which can be up to 700 times greater than that of the more common dimethyldioxirane (B1199080) (DMDO), makes it a valuable reagent in complex molecule synthesis.[2][3] Understanding the transition states of TFDO-mediated reactions is crucial for predicting selectivity, optimizing reaction conditions, and designing new synthetic methodologies. This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the transition state structures and reaction mechanisms involving TFDO.

Reaction Mechanisms and Transition State Characteristics

The primary reactions of TFDO involve the transfer of an oxygen atom to a substrate. Theoretical studies have been instrumental in deciphering the underlying mechanisms, particularly for C-H oxidation and alkene epoxidation.

C-H Bond Oxidation: The oxidation of alkanes by dioxiranes has been a subject of mechanistic debate. Computational studies, however, consistently point towards a concerted, yet highly asynchronous, transition state.[3][4] This transition state possesses significant diradical character but is also polarized.[3][4] The mechanism is often described as an "oxygen insertion" into the C-H bond. Advanced multiconfigurational methods like CASPT2 have been employed to accurately model the electronic structure of this complex transition state, confirming its slight diradical nature.[1][5] The reaction proceeds with retention of stereochemistry, which is accounted for by a rebound step following the transition state.[1][5]

Alkene Epoxidation: For the epoxidation of alkenes, the mechanism involves a concerted oxygen transfer via a spiro transition state.[1][6] This pathway is significantly lower in energy than a planar alternative.[7] The electrophilic nature of the dioxirane (B86890) is due to the low-lying antibonding σ* orbital of the O-O bond.[8] The reaction rate is sensitive to the electronic properties of the alkene, with electron-rich double bonds reacting faster.[6]

Below is a logical diagram illustrating the general computational approach to studying these reactions.

Computational Methodologies

The accurate theoretical description of TFDO transition states requires robust computational methods capable of handling their complex electronic nature. Due to the diradical character of the C-H oxidation transition state, both single-reference and multireference methods are employed.

DFT, particularly with hybrid functionals, has proven to be a reliable method for studying dioxirane reactivity.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and provides a good balance between accuracy and computational cost.[3][4][8] Because the transition states can have diradical character, the unrestricted variant (UB3LYP) is often necessary to obtain the correct wavefunction.[1]

-

Basis Sets: Pople-style basis sets are common. The 6-31G* or 6-31G(d) basis set is frequently used for geometry optimizations.[1][3][9][10] For more accurate energy calculations, larger basis sets with diffuse and polarization functions, such as 6-311++G(d,p), are recommended for single-point energy calculations on the optimized geometries.[1][4]

-

Solvent Effects: The inclusion of solvent effects can be critical, as the transition states are often polar. The Integral Equation Formalism variant of the Polarizable Continuum Model (IPCM) is one such method used to account for the influence of a dielectric medium.[8]

For a more rigorous description of the electronic structure, especially for systems with significant static correlation like the diradical transition states, multireference methods are employed.

-

CASSCF/CASPT2: The Complete Active Space Self-Consistent Field (CASSCF) method correctly describes the qualitative electronic structure of molecules where near-degeneracies of electronic configurations are present.[11][12] To incorporate dynamic electron correlation for quantitative accuracy, second-order perturbation theory is applied on top of the CASSCF wavefunction, a method known as CASPT2.[1][5][13] This multi-configuration approach is considered a benchmark for establishing the preferred mechanism and transition state geometry for model systems.[1][5]

The following protocol is standard in computational studies of TFDO transition states:

-

Geometry Optimization: Reactants, products, and an initial guess of the transition state structure are optimized.

-

Transition State Search: An optimization to a first-order saddle point is performed from the initial guess geometry.

-

Frequency Analysis: Vibrational frequencies are calculated at the optimized stationary points. A minimum on the potential energy surface will have all real frequencies, while a true transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[3][14]

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both forward and reverse directions.

The logical relationship between key theoretical concepts for describing the transition state is depicted below.

Quantitative Data on Transition States

Computational studies provide valuable quantitative data, such as activation energies and key geometric parameters. Cyanodioxirane is often used as a computational model for TFDO due to its similar electronic properties.[3][4]

Table 1: Calculated Activation Energies (ΔE‡) for Alkane Oxidation by Cyanodioxirane (TFDO Model) at the Becke3LYP/6-31G Level.*

| Substrate | C-H Bond Type | ΔE‡ (kcal/mol) | Reference |

| Methane | Primary | 25.1 | [3] |

| Ethane | Primary | 23.3 | [3] |

| Propane | Secondary | 19.8 | [3] |

| Isobutane | Tertiary | 14.2 | [3] |

Data sourced from Du and Houk (1998).[3]

The data clearly show a lower activation barrier for the oxidation of tertiary C-H bonds compared to secondary and primary ones, which is in excellent agreement with experimental observations of high regioselectivity.[3]

Table 2: Comparison of Computational Methods for the Dioxirane + Methane Reaction.

| Method | Basis Set | ΔE‡ (kcal/mol) | Reference |

| Becke3LYP | 6-31G | 28.1 | [3] |

| QCISD(T)//Becke3LYP | 6-31G | 27.6 | [3] |

Data for the parent dioxirane reaction, sourced from Du and Houk (1998).[3] This illustrates the small difference between DFT and higher-level methods for this system.

Summary and Outlook

Theoretical calculations have become an indispensable tool for understanding the reactivity of this compound. DFT methods, particularly UB3LYP, offer a cost-effective and generally accurate means of locating transition states and predicting reaction barriers. For cases requiring higher accuracy or involving significant static correlation, multireference methods like CASPT2 provide a more robust description.

The consensus from numerous computational studies is that TFDO-mediated C-H oxidations proceed through a concerted, asynchronous transition state with notable diradical character. This understanding allows for the rationalization of the high reactivity and selectivity observed experimentally. Future work in this area will likely focus on applying these computational tools to increasingly complex substrates, aiding in the prediction of stereochemical outcomes in asymmetric synthesis and facilitating the design of novel catalytic systems.

References

- 1. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 7. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Quantitative DFT Modeling of the Enantiomeric Excess for Dioxirane-Catalyzed Epoxidations - Journal of the American Chemical Society - Figshare [figshare.com]

- 11. cees.dipc.org [cees.dipc.org]

- 12. researchgate.net [researchgate.net]

- 13. arxiv.org [arxiv.org]

- 14. sciforum.net [sciforum.net]

Generation of Methyl(trifluoromethyl)dioxirane from 1,1,1-Trifluoroacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(trifluoromethyl)dioxirane (TFDO) is a powerful and highly reactive oxidizing agent renowned for its ability to perform challenging oxidations under mild conditions, including the functionalization of unactivated C-H bonds.[1][2][3] Its preparation from 1,1,1-trifluoroacetone (B105887), while established, requires careful attention to detail for safe and efficient generation. This technical guide provides a comprehensive overview of the synthesis of TFDO, detailing experimental protocols for both its isolation and in situ generation. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively produce and utilize this versatile reagent in organic synthesis.

Introduction

This compound, often abbreviated as TFDO, stands out as a superior oxidant compared to its analogue, dimethyldioxirane (B1199080) (DMDO), exhibiting significantly higher reactivity.[3][4] This enhanced reactivity is attributed to the electron-withdrawing trifluoromethyl group.[3] TFDO is capable of a wide range of transformations, including the epoxidation of olefins, oxidation of alcohols, and the direct oxyfunctionalization of saturated hydrocarbons.[2] Despite its synthetic utility, TFDO is not commercially available due to its inherent instability and must be prepared fresh for use.[1][4]

The synthesis of TFDO involves the reaction of 1,1,1-trifluoroacetone with potassium peroxymonosulfate (B1194676) (commonly known as Oxone®) in a buffered aqueous solution.[5][6] This guide will explore two primary methodologies: the traditional method involving the isolation of a TFDO solution and a more straightforward protocol for its in situ generation and immediate use in an oxidation reaction.

Reaction Pathway and Mechanism

The formation of this compound proceeds through the nucleophilic attack of the peroxymonosulfate anion on the carbonyl carbon of 1,1,1-trifluoroacetone. An intramolecular cyclization with the elimination of a sulfate (B86663) leaving group then yields the three-membered dioxirane (B86890) ring. The presence of a buffer, typically sodium bicarbonate, is crucial to maintain a neutral to slightly alkaline pH, which facilitates the reaction and minimizes decomposition of the product.

Experimental Protocols

Protocol 1: Isolation of a this compound Solution

This protocol is adapted from established procedures and is suitable for applications where a quantified solution of TFDO is required.[1] Caution: Dioxiranes are peroxides and should be handled with care behind a safety shield in a well-ventilated fume hood.[4][7] All glassware should be washed with an EDTA solution to remove trace metal contaminants.[1]

Experimental Workflow:

Methodology:

-

Apparatus Setup: A 500-mL three-necked, round-bottomed flask is equipped with a large magnetic stir bar and a condenser. The condenser is attached to a receiving flask cooled to -78 °C (dry ice/acetone bath). A pressure-equalizing addition funnel, pre-cooled to -20 °C, is fitted to one of the necks of the reaction flask.[1]

-

Reagent Preparation: The cooled (ice-water bath) three-necked flask is charged with a slurry of sodium bicarbonate in water.[1] Solid Oxone® is then added to the vigorously stirred slurry.[1]

-

Reaction: After the addition of Oxone®, the pre-cooled addition funnel is charged with 1,1,1-trifluoroacetone, which is then added rapidly to the reaction mixture.[1]

-

Collection: A pale yellow solution of this compound in trifluoroacetone will begin to collect in the -78 °C receiving flask within seconds of the trifluoroacetone addition.[1] The collection is typically continued for about 20 minutes.[1]

-

Quantification and Storage: The concentration of the resulting TFDO solution is determined by iodometric titration.[1] The solution should be stored at -80 °C, protected from light, where it can be stable for several months.[1]

Quantitative Data for Protocol 1:

| Parameter | Value | Reference |

| Sodium Bicarbonate | 26.0 g | [1] |

| Water | 26 mL | [1] |

| Oxone® | 48 g | [1] |

| 1,1,1-Trifluoroacetone | 24.0 mL | [1] |

| Reaction Time | ~20 min | [1] |

| Typical Yield | 2.0 ± 0.5% | [1] |

| TFDO Concentration | 0.4 - 0.6 M | [1] |

| Collected Volume | 4 - 7 mL | [1] |

Protocol 2: In Situ Generation and Application

This method, developed to be more robust and simpler for preparative scale applications, involves the generation of TFDO which is then carried by evolved gases into a separate vessel containing the substrate to be oxidized.[5] This approach has the advantage of producing TFDO that is largely free of the precursor ketone.[5]

Methodology:

-

Apparatus Setup: Two reaction zones are established. The first is for the generation of TFDO, and the second contains the substrate to be oxidized, typically dissolved in a suitable solvent and cooled.[5]

-

TFDO Generation: A solution of Oxone® is added at a controlled rate to a mixture of sodium bicarbonate and an aqueous solution of 1,1,1-trifluoroacetone hydrate (B1144303).[5] The use of the hydrate form of 1,1,1-trifluoroacetone is advantageous as it is non-volatile and highly water-soluble.[5]

-

Oxidation: The gases produced during the reaction (O₂ and CO₂) carry the volatile TFDO from the generation vessel into the second reaction vessel containing the substrate.[5]

-

Monitoring: The progress of the oxidation can be monitored by standard techniques such as TLC or GC-MS.

Quantitative Data for Protocol 2 (Example):

| Parameter | Value | Reference |

| Sodium Bicarbonate (initial) | 66 g | [5] |

| Sodium Bicarbonate (second portion) | 100 g | [5] |

| 1,1,1-Trifluoroacetone Hydrate (2 M aq.) | 22 mL | [5] |

| Oxone® Solution (1.98 M aq.) | 500 mL | [5] |

| Oxone® Addition Rate | 143 mL/h | [5] |

| Reaction Temperature | 20 °C | [5] |

Applications in Drug Development

The unique reactivity of TFDO makes it a valuable tool in drug development for the late-stage functionalization of complex molecules. Its ability to hydroxylate unactivated C-H bonds with high selectivity allows for the modification of lead compounds to explore structure-activity relationships.[2] For instance, TFDO has been used in the oxidation of peptides, where the reaction's chemoselectivity can be influenced by the protecting groups present.[8]

Safety Considerations

-

Peroxide Hazard: Dioxiranes are organic peroxides and can be explosive. Always work behind a safety shield and avoid contact with incompatible materials.[4]

-

Volatility: TFDO is volatile, and its vapors should not be inhaled. All manipulations should be performed in a well-ventilated fume hood.[4]

-

Cleanliness: Trace metal impurities can catalyze the decomposition of dioxiranes. All glassware must be scrupulously cleaned, with an EDTA wash being recommended.[1]

Conclusion

The generation of this compound from 1,1,1-trifluoroacetone is a critical procedure for accessing a powerful and versatile oxidizing agent. By following the detailed protocols outlined in this guide, researchers can safely and effectively prepare TFDO for a wide range of synthetic applications, from fundamental research to the development of novel therapeutics. The choice between isolating a TFDO solution and generating it in situ will depend on the specific requirements of the intended application. Careful adherence to safety precautions is paramount when working with this energetic class of compounds.

References

- 1. Open Flask: TFDO Synthesis Procedure [openflask.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Oxidation of Peptides by this compound: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Methyl(trifluoromethyl)dioxirane (TFDO) Oxidation of Unactivated C-H Bonds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of unactivated carbon-hydrogen (C-H) bonds is a paramount challenge in modern organic synthesis, offering a direct route to functionalized molecules from simple hydrocarbon precursors. Methyl(trifluoromethyl)dioxirane (TFDO), a powerful yet selective oxidizing agent, has emerged as a valuable tool for this transformation.[1][2] Its high reactivity, attributed to the electron-withdrawing trifluoromethyl group and the strained three-membered ring, allows for the oxidation of unactivated C-H bonds under remarkably mild conditions, often at sub-ambient temperatures and neutral pH.[1][2] This protocol provides an overview of the applications of TFDO in C-H oxidation, detailed experimental procedures, and mechanistic insights.

TFDO exhibits remarkable selectivity, generally favoring the oxidation of C-H bonds in the order of tertiary > secondary > primary.[3] This selectivity, coupled with the retention of stereochemistry at the oxidized center, makes TFDO a highly predictable and useful reagent in complex molecule synthesis, including the late-stage functionalization of natural products and drug candidates.[4]

Applications in the Oxidation of Unactivated C-H Bonds

The utility of TFDO spans a wide range of substrates, from simple alkanes to complex biomolecules. Below are tabulated examples of its application in the oxidation of unactivated C-H bonds.

Table 1: Oxidation of Acyclic and Cyclic Alkanes

| Substrate | Product(s) | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2,3-Dimethylbutane | 2,3-Dimethyl-2-butanol | 3 min | -20 | 98 | [5] |

| (S)-2-Phenylbutane | (S)-2-Phenyl-2-butanol | 1 h | -23 | >95 | [5] |

| Adamantane | 1-Adamantanol, 2-Adamantanone | 90 min | -22 | 30 (total) | [2] |

| cis-1,2-Dimethylcyclohexane | cis-1,2-Dimethylcyclohexan-1-ol | - | - | - | [3] |

Table 2: Oxidation of Steroids

| Substrate | Product | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Cholestane analogue | C-25 hydroxylated product | 3 h | 0 | 85 | [5] |

| Estrone analogue | C-5 hydroxylated product | - | - | - | [5] |

| Coprostane analogue | C-10 hydroxylated product | - | - | - | [5] |

| Botulin derivative | C16 ketone analog | - | - | 30 | [6] |

Table 3: Oxidation of Peptides

| Substrate | Product | Reagent Equiv. | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| N-Boc-Ala-Ala-OMe | N-hydroxy derivative | 2.4 | 4 | 0 | 78 | [7] |

| N-Boc-Leu-OMe | N-hydroxy derivative | 5 | 6 | - | 57 | [7] |

| Ac-Leu-OMe | 4,4-dimethyl-4-butanolide derivative | 2.4 | - | 0 | 48 | [7] |

| N-Boc-D-leucyl-L-alanyl-L-alanine methyl ester | N-hydroxy derivative | 2.4 | - | 0 | - | [5] |

Experimental Protocols

Safety Precautions: Dioxiranes are volatile and potentially explosive peroxides. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield.[8] Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.[8] Glassware should be washed with an EDTA solution to remove trace metal contaminants that can catalyze the decomposition of the dioxirane.[9]

Protocol 1: Preparation of this compound (TFDO) Solution

This protocol is adapted from the procedure described by Open Flask.[9]

Materials:

-

500-mL three-necked, round-bottomed flask

-

Large stir bar

-

Condenser

-

25 or 50-mL receiving flask

-

Ice-water bath

-

Dry ice/acetone (B3395972) bath (-78 °C)

-

Liquid addition funnel

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (potassium peroxymonosulfate)

-

Deionized water

-

0.1 M EDTA solution for washing glassware

Procedure:

-

Glassware Preparation: Thoroughly wash all glassware with a 0.1 M EDTA solution and rinse with deionized water. Dry completely before use.[9]

-

Apparatus Setup: Equip the 500-mL three-necked flask with a large stir bar and place it in an ice-water bath. Attach a condenser to the central neck. Connect the condenser outlet to a receiving flask cooled to -78 °C in a dry ice/acetone bath.[9] Ensure a hose connector is placed between the condenser and the receiving flask to allow for pressure release.[9]

-

Reaction Mixture Preparation: To the cooled three-necked flask, add a slurry of NaHCO₃ (26.0 g) in water (26 mL).[9] With vigorous stirring, add solid Oxone® (48 g) to the slurry over 1-2 minutes.[9] Significant CO₂ evolution will occur.

-

Addition of Trifluoroacetone: After 2 minutes, place a pre-cooled (-20 °C) liquid addition funnel on one of the side necks of the flask and quickly charge it with 1,1,1-trifluoroacetone (24.0 mL).[9] Add the trifluoroacetone to the reaction mixture in one portion (within ~10 seconds).[9]

-

Collection of TFDO: A pale yellow solution of TFDO in trifluoroacetone will begin to distill and collect in the cooled receiving flask.[9] Continue the process for approximately 20 minutes.

-

Storage and Quantification: Tightly cap the receiving flask, wrap it in aluminum foil to protect from light, and store it at -80 °C. The solution can be stored for several months without a significant drop in concentration.[9] The concentration of the TFDO solution (typically 0.4-0.6 M) should be determined by iodometric titration before use.[9]

Protocol 2: General Procedure for the Oxidation of an Unactivated C-H Bond in an Alkane (e.g., Adamantane)

This protocol is a general procedure synthesized from information in multiple sources.[2][6][10]

Materials:

-

Substrate (e.g., Adamantane)

-

Standardized TFDO solution in trifluoroacetone (from Protocol 1)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or acetone)

-

Round-bottomed flask with a stir bar

-

Cooling bath (e.g., -22 °C)

-

Quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a stir bar, dissolve the substrate (1.0 mmol) in the chosen anhydrous solvent (e.g., 10 mL of dichloromethane).

-

Cooling: Cool the solution to the desired reaction temperature (e.g., -22 °C) using a suitable cooling bath.

-

Addition of TFDO: While stirring, add the cold, standardized TFDO solution (typically 1.1-1.5 equivalents) dropwise to the substrate solution. The addition should be done carefully to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Workup: Allow the mixture to warm to room temperature. If a biphasic mixture is not formed, add water. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., 3 x 15 mL of diethyl ether).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the oxidized product(s).

Protocol 3: Oxidation of a Peptide

This protocol is adapted from the procedure for the oxidation of N-Boc protected peptides.[5][7]

Materials:

-

N-Boc protected peptide (e.g., N-Boc-D-leucyl-L-alanyl-L-alanine methyl ester)

-

Standardized TFDO solution in 1,1,1-trifluoropropanone (TFP)

-

Acetone

-

Round-bottomed flask with a stir bar

-

Ice bath (0 °C)

-

Preparative TLC plates (silica gel)

-

Eluent for TLC (e.g., Et₂O/hexane/acetone)

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve the N-Boc protected peptide (e.g., 76.5 mg, 0.197 mmol) in acetone (2 mL).[5]

-

Cooling: Cool the stirred solution to 0 °C in an ice bath.[5]

-

Addition of TFDO: Add a standardized cold solution of TFDO in TFP (e.g., 0.55 M, 0.85 mL, 0.473 mmol, ~2.4 equivalents) to the peptide solution in one portion.[5][7]

-

Reaction: Allow the reaction to proceed at 0 °C for a specified time (e.g., 4 hours).[7]

-

Workup and Purification: After the reaction is complete, concentrate the reaction mixture. Separate the products by preparative thin-layer chromatography (TLC) on silica gel using a suitable eluent system.[5]

-

Characterization: Identify the products by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

Mechanistic Overview and Visualizations

The mechanism of C-H oxidation by TFDO is generally believed to proceed through a concerted oxygen insertion via an "oxenoid" transition state.[1] However, under certain conditions, the involvement of radical intermediates has also been proposed and observed.[4] The high stereospecificity with retention of configuration often observed in TFDO oxidations provides strong support for the concerted pathway.[5]

Caption: Proposed concerted and radical pathways for C-H oxidation by TFDO.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concerning Selectivity in the Oxidation of Peptides by Dioxiranes. Further Insight into the Effect of Carbamate Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Oxidation of Peptides by this compound: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Open Flask: TFDO Synthesis Procedure [openflask.blogspot.com]

- 10. researchgate.net [researchgate.net]

Protocol for the In Situ Generation of Methyl(trifluoromethyl)dioxirane (TFDO)

For Researchers, Scientists, and Drug Development Professionals

Introduction